(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile
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Overview
Description
1-Azabicyclo[222]octane-3-carbonitrile, (3R)-(9CI), is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azabicyclo[2.2.2]octane-3-carbonitrile can be synthesized through the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3. The reaction typically occurs at 425°C for 4 hours, yielding up to 84.3% .
Industrial Production Methods
The industrial production of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally similar compound with a ketone group instead of a nitrile group.
1-Azabicyclo[1.1.0]butane: Another bicyclic compound with a different ring structure and nitrogen placement.
Uniqueness
1-Azabicyclo[22The presence of the nitrile group allows for diverse chemical transformations and the synthesis of a wide range of derivatives, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m0/s1 |
InChI Key |
ICSMHHPNBLZOLB-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)C#N |
Canonical SMILES |
C1CN2CCC1C(C2)C#N |
Origin of Product |
United States |
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